1,4-Diphenylbutane
Overview
Description
1,4-Diphenylbutane: is an organic compound with the chemical formula C16H18 . It consists of a butane skeleton with two benzene rings attached at the 1 and 4 positions. This compound appears as a colorless to light yellow crystal or solid and has a melting point of approximately 52-53°C and a boiling point of around 122-128°C at 2 mmHg . It is poorly soluble in water but exhibits good solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diphenylbutane can be synthesized through various organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques similar to those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields various hydrocarbon derivatives.
Substitution: Results in halogenated or other functionalized derivatives.
Scientific Research Applications
1,4-Diphenylbutane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of polymers and other advanced materials.
Pharmaceuticals: Investigated for potential use in drug development and medicinal chemistry.
Chemical Research: Employed in studies related to reaction mechanisms and chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Diphenylbutane involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a building block, participating in reactions that form more complex structures. Its reactivity is influenced by the presence of the benzene rings, which can stabilize intermediates and transition states during chemical reactions.
Comparison with Similar Compounds
1,4-Diphenylbutane-1,4-dione: This compound has a similar structure but contains carbonyl groups at the 1 and 4 positions.
1,4-Diphenylbutadiene: Contains double bonds between the carbon atoms in the butane chain.
This compound-1,4-diol: Features hydroxyl groups at the 1 and 4 positions.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and stability compared to its analogs. The presence of benzene rings at the terminal positions of the butane chain imparts unique chemical properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
4-phenylbutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFYGFBITUZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148492 | |
Record name | Benzene, 1,1'-(1,4-butanediyl)bis- (9CI) | |
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Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Diphenylbutane | |
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CAS No. |
1083-56-3 | |
Record name | 1,1′-(1,4-Butanediyl)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-56-3 | |
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Record name | 1,4-Diphenylbutane | |
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Record name | 1,4-Diphenylbutane | |
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Record name | Benzene, 1,1'-(1,4-butanediyl)bis- (9CI) | |
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Record name | 1,4-Diphenylbutane | |
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Record name | 1,4-DIPHENYLBUTANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Diphenylbutane?
A1: The molecular formula of this compound is C16H18. It has a molecular weight of 210.32 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, 1H and 13C NMR spectra have been instrumental in characterizing this compound and distinguishing it from its isomers. []
Q3: What is the behavior of this compound under high temperatures?
A3: Thermal decomposition studies reveal that this compound undergoes thermolysis, primarily yielding toluene and allylbenzene. The product distribution depends on factors like concentration and surface immobilization. [, , ]
Q4: Can this compound form molecular complexes?
A4: Research shows that this compound does not form a stable molecular complex with syndiotactic polystyrene, unlike its isomer, 1,3-diphenylbutane. []
Q5: Does this compound exhibit any catalytic properties?
A5: While not a catalyst itself, derivatives of this compound, specifically chiral bis(diphenylphosphino)-α-phenylalkane complexes, have been studied for their efficacy in asymmetric hydrogenation reactions. []
Q6: Has this compound been investigated using computational chemistry methods?
A6: Yes, computational studies using localized molecular orbital MP2 (LMP2) have provided insights into the non-covalent interactions, particularly intramolecular dispersion effects, within this compound conformations. []
Q7: How do structural modifications on the this compound scaffold influence reactivity?
A7: Research suggests that substituting the phenyl rings with pentazole or azide groups significantly impacts the compound's stability and decomposition pathways. [] Introducing α-methyl groups does not hinder excimer formation in polymers derived from this compound. []
Q8: What are some methods for synthesizing this compound?
A8: this compound can be synthesized through various methods, including:
- Reaction of styrene with sodium and alcohol. []
- Catalytic hydrogenation of trans, trans-1,4-diphenyl-1,3-butadiene. []
- One-step preparation from α-halo acetophenones using a zinc-iodine condensation agent. []
Q9: Can this compound undergo asymmetric reduction?
A9: Yes, this compound-1,4-dione can be asymmetrically reduced using chiral reagents like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol or (S)-proline in combination with reducing agents. This method yields enantiomerically enriched 1,4-diol derivatives. [, ]
Q10: What happens when this compound is exposed to chromium atoms?
A10: Studies suggest that this compound undergoes a reaction with chromium atoms, leading to the formation of bis(arene)chromium compounds. [] This reaction involves ligand wrapping around the chromium center. []
Q11: What are the potential applications of this compound and its derivatives?
A11: Research highlights the following potential applications:
- Model compound in coal thermolysis studies: this compound serves as a valuable model compound for understanding the complex thermal decomposition processes of coal, particularly the impact of restricted radical mobility on reaction pathways. [, , ]
- Precursor for organic synthesis: The 1,4-diketone derivative of this compound is a versatile building block in the synthesis of various heterocyclic compounds, highlighting its significance in organic synthesis. [, , ]
- Ligand in organometallic chemistry: this compound acts as a ligand in organometallic chemistry, specifically in the formation of bis(arene)chromium complexes. [] This interaction with chromium atoms offers potential for developing novel catalytic systems. []
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